1-(4-Methoxybenzyl)piperidin-3-ol
Overview
Description
1-(4-Methoxybenzyl)piperidin-3-ol is an organic compound with the molecular formula C13H19NO2. It is a derivative of piperidine, featuring a methoxybenzyl group attached to the nitrogen atom and a hydroxyl group on the third carbon of the piperidine ring.
Mechanism of Action
Target of Action
The primary target of 1-(4-Methoxybenzyl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of macrophage-tropic (R5) HIV-1 strains into cells that express the CCR5 receptor .
Pharmacokinetics
The compound has a molecular weight of 221.3 , and its structure includes a basic nitrogen atom and lipophilic groups , which may influence its absorption and distribution
Result of Action
The action of this compound results in the blockade of the CCR5 receptor . The compound’s action thus contributes to the development of new CCR5 antagonists for potential treatments for HIV-1 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the CCR5 receptor may be affected by the receptor’s expression levels in different cell types . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)piperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidin-3-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxybenzyl)piperidin-3-one.
Reduction: 1-(4-Methoxybenzyl)piperidin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)piperidin-3-ol
- 1-(4-Methoxybenzyl)piperidin-4-ol
- 1-(4-Methoxybenzyl)piperidin-2-ol
Comparison: 1-(4-Methoxybenzyl)piperidin-3-ol is unique due to the position of the hydroxyl group on the third carbon of the piperidine ring. This structural feature can influence its reactivity and binding properties compared to similar compounds with hydroxyl groups on different positions. Additionally, the presence of the methoxybenzyl group can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSIHYZSNGOYDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273148 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-36-6 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148729-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methoxyphenyl)methyl]-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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